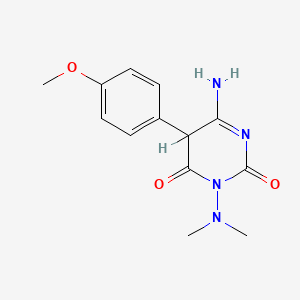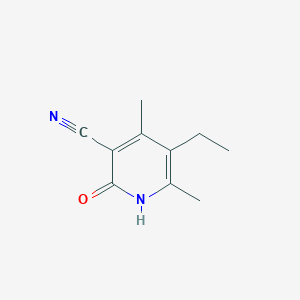
3-Cyano-5-ethyl-4,6-dimethyl-pyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-4,6-dimethyl-3-cyano-2-pyridone is a heterocyclic compound belonging to the 2-pyridone family. This compound is characterized by its unique structure, which includes an ethyl group at the 5th position, methyl groups at the 4th and 6th positions, and a cyano group at the 3rd position on the pyridone ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4,6-dimethyl-3-cyano-2-pyridone can be achieved through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides. For instance, the reaction between acetylacetone and malononitrile in the presence of a base such as triethylamine can yield the desired pyridone derivative . The reaction typically proceeds under reflux conditions in ethanol, and the use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can enhance the yield .
Industrial Production Methods
Industrial production of 5-ethyl-4,6-dimethyl-3-cyano-2-pyridone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability. Additionally, the choice of solvents and catalysts can be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-ethyl-4,6-dimethyl-3-cyano-2-pyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or iodine can facilitate substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of halogenated pyridone derivatives.
Wissenschaftliche Forschungsanwendungen
5-ethyl-4,6-dimethyl-3-cyano-2-pyridone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-ethyl-4,6-dimethyl-3-cyano-2-pyridone is largely dependent on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. The presence of the cyano group and the pyridone ring can facilitate binding to biological macromolecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-cyano-4,6-dimethyl-2-pyridone: Lacks the ethyl group at the 5th position.
4,6-dimethyl-3-cyano-2-pyridone: Similar structure but without the ethyl group.
5-ethyl-3-cyano-2-pyridone: Lacks the methyl groups at the 4th and 6th positions.
Uniqueness
The unique combination of substituents in 5-ethyl-4,6-dimethyl-3-cyano-2-pyridone imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both ethyl and methyl groups, along with the cyano group, enhances its versatility in various applications .
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
5-ethyl-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2O/c1-4-8-6(2)9(5-11)10(13)12-7(8)3/h4H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
HIWSARMPODIQQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=O)C(=C1C)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




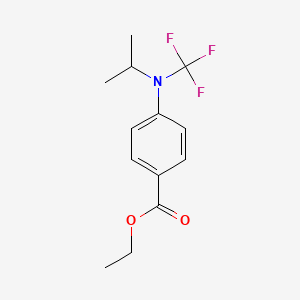
![4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13946024.png)
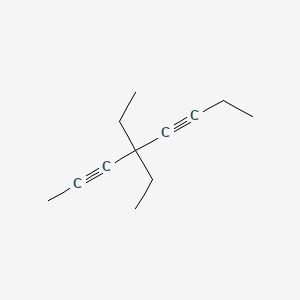



![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
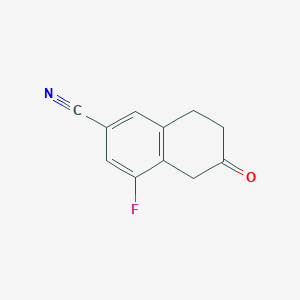
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
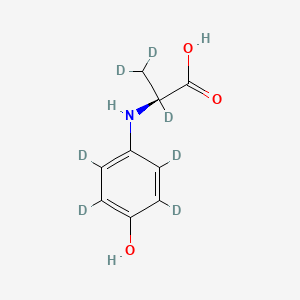
![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
